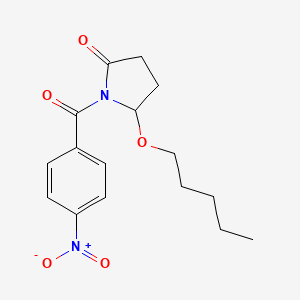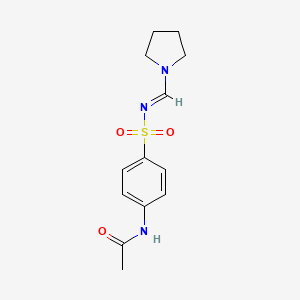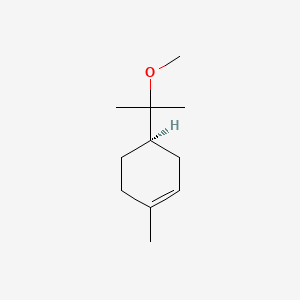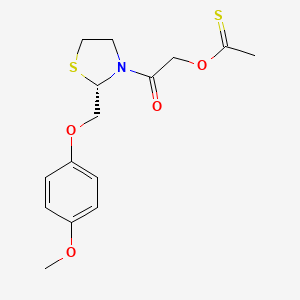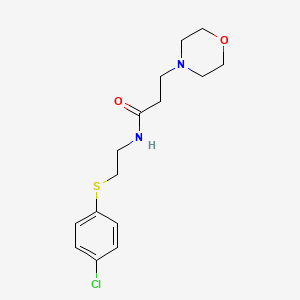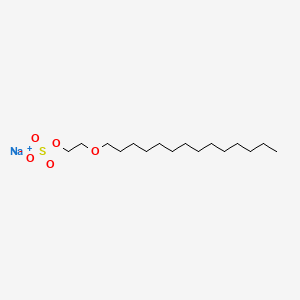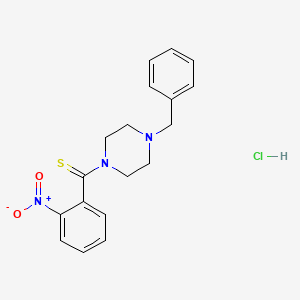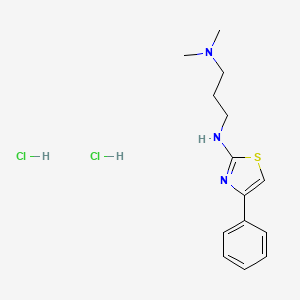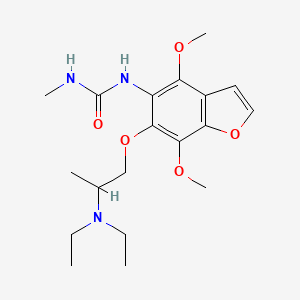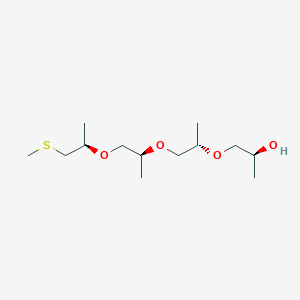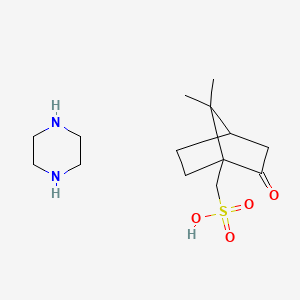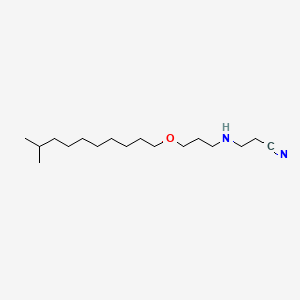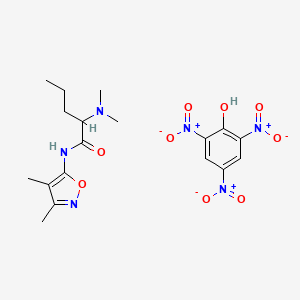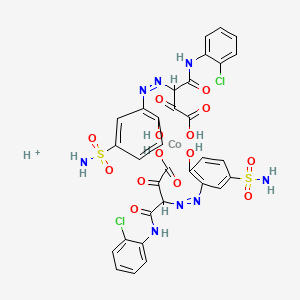
Hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) is a complex coordination compound with a cobalt center. This compound is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction mixture is then subjected to rigorous purification processes, including filtration and crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxidation states.
Reduction: It can be reduced to lower oxidation states of cobalt.
Substitution: Ligand substitution reactions where the azo ligands can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of cobalt complexes, while substitution reactions can produce a variety of cobalt-ligand complexes .
Scientific Research Applications
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Employed in the manufacturing of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through coordination bonds. The cobalt center plays a crucial role in facilitating these interactions, which can lead to various biochemical and chemical effects. The pathways involved often include electron transfer processes and ligand exchange reactions .
Comparison with Similar Compounds
Similar Compounds
- Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-)
- Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-)
Uniqueness
Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability, making it suitable for specific applications in research and industry .
Properties
CAS No. |
93338-23-9 |
|---|---|
Molecular Formula |
C32H27Cl2CoN8O14S2+ |
Molecular Weight |
941.6 g/mol |
IUPAC Name |
4-(2-chloroanilino)-3-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-2,4-dioxobutanoic acid;cobalt;hydron |
InChI |
InChI=1S/2C16H13ClN4O7S.Co/c2*17-9-3-1-2-4-10(9)19-15(24)13(14(23)16(25)26)21-20-11-7-8(29(18,27)28)5-6-12(11)22;/h2*1-7,13,22H,(H,19,24)(H,25,26)(H2,18,27,28);/p+1 |
InChI Key |
WMFGKTDYDHCOQD-UHFFFAOYSA-O |
Canonical SMILES |
[H+].C1=CC=C(C(=C1)NC(=O)C(C(=O)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)Cl.C1=CC=C(C(=C1)NC(=O)C(C(=O)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)Cl.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


